6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC20479274
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 6-(chloromethyl)-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H10ClNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6H2,(H,12,13) |
| Standard InChI Key | ZSTIHNSICSIENH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)CCl |
Introduction
6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. It features a chloromethyl group at the 6-position and a dihydroquinoline framework, contributing to its unique chemical properties and potential biological activities. The presence of the chloromethyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis Methods
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Chloromethylation Reaction: This involves reacting 3,4-dihydroquinolin-2-one with formaldehyde and hydrochloric acid.
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Friedel-Crafts Alkylation: Another method involves intramolecular Friedel-Crafts alkylation using Lewis acids as catalysts.
Key Reactions
| Reaction Type | Reagents Used | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of oxidized derivatives |
| Reduction | Lithium aluminum hydride | Formation of reduced derivatives |
Biological Activities and Potential Applications
Compounds in the dihydroquinoline class, including 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for various biological activities. These compounds often exhibit potential therapeutic effects, making them candidates for drug development. Research into the interactions of this compound with biological targets is crucial for understanding its pharmacological potential.
Potential Applications
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Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of therapeutic agents.
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Cardiovascular Diseases: Derivatives may inhibit phosphodiesterase enzymes, aiding in vasodilation and improved blood flow.
Comparison with Related Compounds
Several compounds share structural similarities with 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Chloromethyl)-1,2-dihydroquinolin-2-one | Different nitrogen position | May exhibit distinct biological activity |
| 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | Features an ether group | Changes solubility and interaction profiles |
| 6-Chloro-3,4-dihydroquinolin-2(1H)-one | Lacks the chloromethyl group | Retains similar quinoline characteristics |
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